molecular formula C10H10N2O2 B8634984 5,8-Dimethoxyquinoxaline

5,8-Dimethoxyquinoxaline

Cat. No. B8634984
M. Wt: 190.20 g/mol
InChI Key: RDERXHBRNGGJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486432

Procedure details

A suspension of 22 g. of the silver catalyst prepared above, 148 ml. of acetonitrile, and 32 ml. of water was added over a 30 minute period to 2.0 g. of 5,8-dimethoxyquinoxaline. The reaction was stirred for two hours at room temperature. The catalyst was filtered off and washed with methylene chloride. Water was added to the filtrate and the filtrate was then extracted with the methylene chloride used to wash the catalyst. The methylene chloride was dried over sodium sulfate and evaporated to give the title compound as a brown powder which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(#N)C.C[O:5][C:6]1[CH:15]=[CH:14][C:13]([O:16]C)=[C:12]2[C:7]=1[N:8]=[CH:9][CH:10]=[N:11]2>[Ag].O>[N:8]1[C:7]2[C:6](=[O:5])[CH:15]=[CH:14][C:13](=[O:16])[C:12]=2[N:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2N=CC=NC2=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 22 g
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with methylene chloride
ADDITION
Type
ADDITION
Details
Water was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the filtrate was then extracted with the methylene chloride
WASH
Type
WASH
Details
to wash the catalyst
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=NC=2C(C=CC(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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